molecular formula C10H19Cl2N3O2S B2483807 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride CAS No. 858810-02-3

4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride

Cat. No.: B2483807
CAS No.: 858810-02-3
M. Wt: 316.24
InChI Key: QRDUWZXFMWIXMY-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride is a chemical compound with the molecular formula C10H17N3O2S2HCl It is a derivative of benzenesulfonamide and contains both amino and dimethylamino functional groups

Mechanism of Action

Target of Action

The primary target of 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride, also known as EN300-7442640, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in conditions of hypoxia .

Mode of Action

EN300-7442640 interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, a process that occurs under hypoxic conditions . The compound’s interaction with CA IX leads to a significant modification in pH within the tumor environment .

Biochemical Pathways

The inhibition of CA IX by EN300-7442640 affects the biochemical pathway of anaerobic glycolysis . This disruption leads to changes in the tumor microenvironment, particularly in terms of pH . The downstream effects of this disruption include a decrease in tumor cell proliferation and potential induction of apoptosis .

Result of Action

The molecular and cellular effects of EN300-7442640’s action include a decrease in tumor cell proliferation and potential induction of apoptosis . Specifically, certain derivatives of the compound have shown significant inhibitory effects against breast cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EN300-7442640. For instance, the hypoxic conditions within solid tumors can enhance the expression of CA IX, the compound’s primary target

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzenesulfonamide and 2-(dimethylamino)ethylamine.

    Reaction: The benzenesulfonamide is reacted with 2-(dimethylamino)ethylamine in the presence of a suitable catalyst and solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is formed.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide
  • 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide;monohydrochloride

Uniqueness

4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S.2ClH/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10;;/h3-6,12H,7-8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDUWZXFMWIXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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